![molecular formula C16H11NO3S B2837433 (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396890-29-1](/img/structure/B2837433.png)
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenyl-thiophene derivatives and has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide exhibits significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities, making it a potential candidate for drug discovery and development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to further investigate the compound's mechanism of action, particularly its effects on oxidative stress and inflammation. Another direction is to explore the compound's potential as an antimicrobial agent and to investigate its efficacy against different types of bacteria. Additionally, there is a need to evaluate the compound's toxicity and to develop more efficient synthesis methods to improve its yield and purity. Finally, further studies are needed to evaluate the compound's potential as a therapeutic agent for various diseases, particularly cancer.
In conclusion, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a promising compound that exhibits significant biological activities, making it a potential candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyacetophenone, thiophene-2-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, Claisen condensation, and amidation, resulting in the formation of the desired product.
Scientific Research Applications
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer activities. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-N-(2-oxochromen-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15(7-5-13-2-1-9-21-13)17-12-4-6-14-11(10-12)3-8-16(19)20-14/h1-10H,(H,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDSVSQLMEULR-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.